(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid
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Overview
Description
(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxane ring structure, which includes two hydroxyl groups and a carboxylic acid group. The stereochemistry of this molecule is defined by the specific spatial arrangement of its atoms, making it a valuable compound for studying stereoselective reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the atoms. One common method involves the use of D-glucuronolactone as a starting material. The process includes several steps such as protection of hydroxyl groups, selective oxidation, and subsequent deprotection to yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger quantities. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .
Scientific Research Applications
(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and the mechanisms of enzymatic reactions.
Medicine: It serves as a precursor for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- (2S,4S,5S)-4,5-dihydroxyoxane-2-carboxylic acid
- (2R,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid
- (2S,4R,5R)-4,5-dihydroxyoxane-2-carboxylic acid
Comparison: The unique stereochemistry of (2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid distinguishes it from its isomers. This specific arrangement of atoms results in different physical and chemical properties, such as solubility, melting point, and reactivity. These differences are crucial in applications where stereochemistry plays a significant role, such as in the development of pharmaceuticals where the biological activity of a compound can be highly dependent on its stereochemistry .
Properties
IUPAC Name |
(2S,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-1-5(6(9)10)11-2-4(3)8/h3-5,7-8H,1-2H2,(H,9,10)/t3-,4+,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPRHLNMFWDGSL-LMVFSUKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[C@@H]1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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